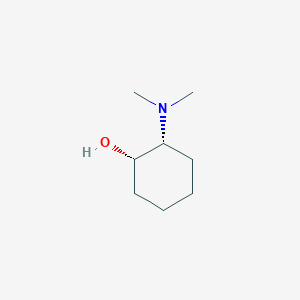
(2R)-2-(Methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R)-2-(metilamino)butanoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Es un derivado del ácido butanoico con un grupo metilamino unido al segundo átomo de carbono en la configuración R.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2R)-2-(metilamino)butanoico se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de un precursor adecuado, como el ácido ®-2-aminobutanoico, con un agente metilante como el yoduro de metilo en condiciones básicas. La reacción generalmente procede de la siguiente manera:
- Disolver ácido ®-2-aminobutanoico en un solvente adecuado, como el etanol.
- Agregar una base, como hidróxido de sodio, a la solución.
- Introducir yoduro de metilo en la mezcla de reacción y agitar a temperatura ambiente durante varias horas.
- Aislar el producto por filtración y purificarlo mediante técnicas de recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de ácido (2R)-2-(metilamino)butanoico puede implicar métodos más eficientes y escalables. Un método de este tipo podría ser el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de control de la reacción, eficiencia y sostenibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2R)-2-(metilamino)butanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo metilamino se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden emplear para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El ácido (2R)-2-(metilamino)butanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con el metabolismo de los aminoácidos y las interacciones enzimáticas.
Mecanismo De Acción
El mecanismo por el cual el ácido (2R)-2-(metilamino)butanoico ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como sustrato para las enzimas involucradas en el metabolismo de los aminoácidos, influyendo en varios procesos bioquímicos. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2S)-2-(metilamino)butanoico: El enantiómero S del compuesto, que puede tener diferentes actividades y propiedades biológicas.
Ácido (2R)-2-aminobutanoico: Un precursor en la síntesis del ácido (2R)-2-(metilamino)butanoico.
Ácido (2R)-2-(etilamino)butanoico: Un compuesto similar con un grupo etilamino en lugar de un grupo metilamino.
Singularidad
El ácido (2R)-2-(metilamino)butanoico es único debido a su estereoquímica específica y grupo funcional, que confieren propiedades químicas y biológicas distintas. Su configuración R y su grupo metilamino lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
CQJAWZCYNRBZDL-SCSAIBSYSA-N |
SMILES isomérico |
CC[C@H](C(=O)O)NC |
SMILES canónico |
CCC(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


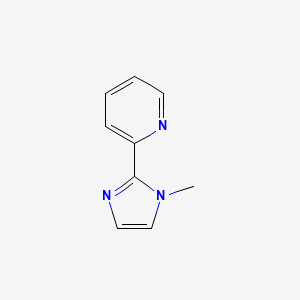
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)

![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
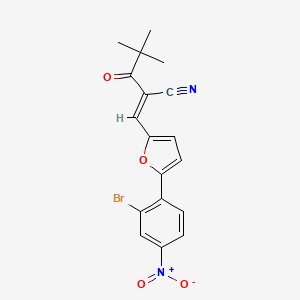
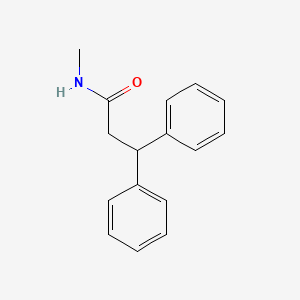
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
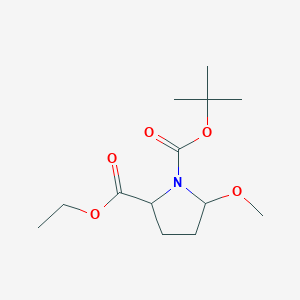

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
